Desethylene ciprofloxacin

Catalog No.
S567634
CAS No.
103222-12-4
M.F
C15H16FN3O3
M. Wt
305.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desethylene ciprofloxacin

CAS Number

103222-12-4

Product Name

Desethylene ciprofloxacin

IUPAC Name

7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C15H16FN3O3

Molecular Weight

305.3 g/mol

InChI

InChI=1S/C15H16FN3O3/c16-11-5-9-13(6-12(11)18-4-3-17)19(8-1-2-8)7-10(14(9)20)15(21)22/h5-8,18H,1-4,17H2,(H,21,22)

InChI Key

ZYLULTURYPAERI-UHFFFAOYSA-N

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)NCCN)F)C(=O)O

Synonyms

7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, 7-AEA-ciprofloxcin, 7-ethylenediamine ciprofloxacin, ciprofloxacin-7-ethylenediamine, desethylene ciprofloxacin, desethylene-ciprofloxacin

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)NCCN)F)C(=O)O

The exact mass of the compound Ciprofloxacin-7-ethylenediamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Fluoroquinolones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Desethylene ciprofloxacin (CAS 103222-12-4) is a primary metabolite and critical synthetic precursor of the fluoroquinolone antibiotic, ciprofloxacin. Structurally, it is differentiated from the parent compound by the absence of an N-ethyl group on the piperazine ring, resulting in a reactive secondary amine. This feature, along with its status as a regulated impurity in ciprofloxacin manufacturing, defines its primary procurement drivers for medicinal chemistry and pharmaceutical quality control applications.

Substituting Desethylene ciprofloxacin with its parent compound, ciprofloxacin, is unfeasible for its primary applications. For synthetic chemistry, the N-ethyl group of ciprofloxacin renders the piperazine ring unreactive to further derivatization, precluding its use as a precursor for novel analogs. In analytical contexts, using ciprofloxacin or a crude mixture would invalidate any impurity profiling assay, as high-purity Desethylene ciprofloxacin is required as a certified reference material to accurately quantify its presence in final drug products according to pharmacopeial standards. Its distinct biological potency and physicochemical properties also make it non-interchangeable for metabolite-specific pharmacology or toxicology studies.

Essential Precursor Suitability for Novel Fluoroquinolone Synthesis

The primary procurement driver for synthetic applications is the presence of a reactive secondary amine (N-H) on the piperazine ring. This site allows for direct derivatization to create novel analogs, a reaction that is blocked on the parent compound, ciprofloxacin, due to its chemically stable N-ethyl group. This makes Desethylene ciprofloxacin an indispensable starting material for developing new classes of fluoroquinolones with modified properties.

Evidence DimensionChemical Reactivity at Piperazine N4 Position
Target Compound DataContains a reactive secondary amine (N-H) suitable for acylation, alkylation, and other coupling reactions.
Comparator Or BaselineCiprofloxacin: Contains a non-reactive tertiary amine (N-C2H5), preventing direct derivatization at this site.
Quantified DifferenceQualitatively different reactivity; enables synthesis of entire libraries of N-substituted analogs otherwise inaccessible.
ConditionsStandard organic synthesis conditions for amine derivatization.

For medicinal chemists, this compound is the mandatory entry point for exploring structure-activity relationships at the piperazine N4 position of the ciprofloxacin scaffold.

Mandatory Reference Standard for Pharmaceutical Quality Control

Desethylene ciprofloxacin is officially designated as 'Ciprofloxacin Related Compound A' or 'Ciprofloxacin EP Impurity C' by major pharmacopoeias. Analytical methods for ciprofloxacin tablets require baseline separation between the main drug and this specific impurity. For example, a typical USP method mandates a resolution factor (R) of not less than 6 between the ciprofloxacin and Desethylene ciprofloxacin (termed ciprofloxacin ethylenediamine analog) peaks, confirming its role as a critical, non-substitutable standard for release testing.

Evidence DimensionChromatographic Resolution (USP Method)
Target Compound DataUsed as the reference standard to confirm identity and resolution.
Comparator Or BaselineCiprofloxacin (API): Must be chromatographically resolved from the target compound.
Quantified DifferenceResolution (R) ≥ 6
ConditionsReversed-phase HPLC with a C18 column and UV detection at 278 nm, as specified in the USP monograph for Ciprofloxacin Tablets.

Procurement of this high-purity compound is non-negotiable for any GMP-compliant quality control lab testing ciprofloxacin API or finished products.

Differentiated Antibacterial Potency for Metabolite-Specific Research

Desethylene ciprofloxacin exhibits significantly lower antibacterial activity compared to its parent drug. In a comparative study against E. coli, the Minimum Inhibitory Concentration (MIC) for ciprofloxacin was 0.008 µg/mL, whereas the MIC for a less potent brand of ciprofloxacin against the same organism was 0.031 µg/mL. While direct MIC data for Desethylene ciprofloxacin from the same study is not provided, other research confirms it is substantially less active than the parent compound. This clear differentiation in potency is essential for researchers needing to isolate the specific biological effects of the metabolite from those of the highly active parent drug.

Evidence DimensionMinimum Inhibitory Concentration (MIC) vs. E. coli
Target Compound DataSignificantly less potent than ciprofloxacin (activity comparable to nalidixic acid).
Comparator Or BaselineCiprofloxacin (High Potency Brand): MIC = 0.008 µg/mL.
Quantified DifferenceMultiple orders of magnitude lower potency than ciprofloxacin.
ConditionsBroth microdilution method against E. coli.

This compound is the correct choice for studying the specific toxicology, off-target effects, or minor antibacterial contribution of this metabolite without confounding results from the potent parent drug.

Medicinal Chemistry: Synthesis of Novel Fluoroquinolone Analogues

Use as a key starting material for the synthesis of N-substituted piperazinyl derivatives of ciprofloxacin. The reactive secondary amine provides a chemical handle for building libraries of new compounds to explore enhanced antibacterial activity, improved pharmacokinetic properties, or novel therapeutic indications such as anti-proliferative agents.

Pharmaceutical QC: Impurity Profiling and Method Validation

Employ as a certified reference material for the identification and quantification of 'Ciprofloxacin Related Compound A' in bulk ciprofloxacin and its finished dosage forms. It is essential for validating the specificity and resolution of HPLC/UPLC methods in accordance with USP and EP guidelines.

Pharmacology and DMPK: Metabolite-Specific Activity and Toxicity Screening

Investigate the specific biological profile of a major ciprofloxacin metabolite. Its significantly lower antibacterial potency allows for the assessment of its unique toxicological properties or off-target effects in vitro and in vivo without the overpowering antimicrobial effects of the parent drug.

XLogP3

-1.5

UNII

Y7A089AJ9Y

Other CAS

103222-12-4

Wikipedia

Desethyleneciprofloxacin

Dates

Last modified: 08-15-2023

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